molecular formula C19H21N3O4 B11084974 2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole

2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole

Cat. No.: B11084974
M. Wt: 355.4 g/mol
InChI Key: MYYVQPRTGOZCNI-UHFFFAOYSA-N
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Description

2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a nitro group at the 5-position and a 3,4-diethoxyphenyl group at the 2-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2H-indazole to introduce the nitro group at the 5-position, followed by the alkylation of the indazole ring with 2-(3,4-diethoxyphenyl)ethyl bromide under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Reduction: 2-[2-(3,4-diethoxyphenyl)ethyl]-5-amino-2H-indazole

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds

Scientific Research Applications

2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and molecular targets.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular proteins and DNA, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole is unique due to the presence of both the nitro group and the 3,4-diethoxyphenyl group, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitroindazole

InChI

InChI=1S/C19H21N3O4/c1-3-25-18-8-5-14(11-19(18)26-4-2)9-10-21-13-15-12-16(22(23)24)6-7-17(15)20-21/h5-8,11-13H,3-4,9-10H2,1-2H3

InChI Key

MYYVQPRTGOZCNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C=C3C=C(C=CC3=N2)[N+](=O)[O-])OCC

Origin of Product

United States

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